2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
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Overview
Description
2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or water.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethanone.
Reduction: Formation of 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with various molecular targets such as enzymes and receptors. The pyrazole ring is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- 2-amino-1-[4-(1H-triazol-1-yl)phenyl]ethan-1-ol
- 2-amino-1-[4-(1H-tetrazol-1-yl)phenyl]ethan-1-ol
Uniqueness
2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H13N3O/c12-8-11(15)9-2-4-10(5-3-9)14-7-1-6-13-14/h1-7,11,15H,8,12H2 |
InChI Key |
LBVPOTWMKIUVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CN)O |
Origin of Product |
United States |
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